molecular formula C18H13N B072232 9-Phenylcarbazole CAS No. 1150-62-5

9-Phenylcarbazole

Cat. No.: B072232
CAS No.: 1150-62-5
M. Wt: 243.3 g/mol
InChI Key: VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Description

9-Phenylcarbazole (C₁₈H₁₃N; molecular mass 243.31 g/mol) is a carbazole derivative featuring a phenyl group substituted at the 9-position of the carbazole core . Its rigid, planar structure and electron-rich aromatic system confer exceptional photochemical stability, hole-transporting capabilities, and electron-donating properties . These traits make it a versatile building block in materials science, particularly for constructing hydrogen-bonded organic frameworks (HOFs) , organic light-emitting diodes (OLEDs) , and redox-active polymers for energy storage . The molecule’s symmetry and substituent tunability (e.g., functionalization at 3,6-positions) further enhance its utility in optoelectronic and electrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylcarbazole typically involves the reaction of carbazole with bromobenzene in the presence of a palladium catalyst. This process is known as the Suzuki coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate and silver oxide.

    Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenyl ring. Halogenation and nitration are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone, silver oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 9,9’-bicarbazyl and other oligomers.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

9-Phenylcarbazole serves as an important material in the fabrication of OLEDs due to its excellent electron transport properties and high thermal stability. Research indicates that incorporating this compound into the emissive layer enhances device performance by improving efficiency and color purity.

Case Study:
A study demonstrated that OLEDs utilizing this compound as a host material exhibited improved electroluminescent properties, leading to a maximum external quantum efficiency of over 20% . The compound's ability to facilitate efficient exciton formation plays a crucial role in this enhancement.

Photonic Devices

The compound is also utilized in photonic applications, particularly in the development of organic photodetectors and light-emitting materials. Its ability to undergo intersystem crossing and phosphorescence makes it suitable for devices requiring long-lived excited states.

Research Findings:
Transient absorption spectroscopy studies have shown that this compound demonstrates significant triplet-state lifetimes, which are beneficial for applications in photonic devices . This characteristic allows for effective energy transfer processes essential for device functionality.

Dendritic Structures

This compound is a fundamental building block for dendritic structures, which are used in various applications including drug delivery systems and catalysis. The synthesis of dendrimers based on this compound has been explored extensively.

Synthesis Insights:
A series of well-defined dendrimers were synthesized using palladium-catalyzed coupling reactions involving this compound monomers. These dendrimers exhibited enhanced solubility and stability, making them suitable for biological applications . The structural control achieved through dendritic architecture allows for tailored properties depending on the application.

Memristors

Recent studies have explored the use of this compound in memristor technology, which mimics synaptic behavior for neuromorphic computing applications. The compound's electronic properties facilitate charge storage and switching behaviors necessary for memristor functionality.

Experimental Findings:
3,6-Di(2,2′:6′,2″-terpyridin-4′-yl)-9-phenylcarbazole was synthesized and characterized for its potential use in memristors. The absorption characteristics indicated favorable π–π* transitions that contribute to the device's performance .

Carbon Dioxide Capture

The incorporation of this compound into hyper-cross-linked polymers has been investigated for carbon dioxide capture applications. Its role as a monomer contributes to the porosity and surface area of the resultant materials, enhancing their efficacy in CO2 adsorption.

Data Table: Properties of Hyper-Cross-Linked Polymers with this compound

Polymer TypeBET Surface Area (m²/g)CO₂ Uptake Capacity (mmol/g)
Hyper-Cross-Linked Polymer A9004.5
Hyper-Cross-Linked Polymer B12005.8

This table summarizes findings from studies indicating that polymers incorporating this compound display superior CO2 capture capabilities compared to traditional materials .

Mechanism of Action

The mechanism of action of 9-Phenylcarbazole in optoelectronic applications involves its ability to undergo intersystem crossing, leading to the formation of triplet excitons. This process is facilitated by the heavy-atom effect, which enhances spin-orbital coupling. The triplet excitons can then participate in various photophysical processes, contributing to the compound’s luminescent properties.

Comparison with Similar Compounds

OLED Host Materials

Compound EQE (%) FWHM (nm) Color Coordinate (CIE) Stability Reference
9-Phenylcarbazole (PhCz) 24.9 19 (0.16, 0.04) High thermal
tBisICz-DPA 18.5 22 (0.15, 0.06) Moderate
DCB (1,4-Dicarbazolylbenzene) 12.3 28 (0.18, 0.10) Low
  • Key Insight : PhCz-based emitters achieve record-high external quantum efficiency (EQE) in deep-blue OLEDs due to suppressed concentration quenching and narrow emission bandwidths . In contrast, bulkier carbazole dimers (e.g., DCB) suffer from broader emission and lower efficiency .

Structural and Substituent Effects

  • 3,6-Substituted Derivatives: 9-Phenyl-3,6-bis(pinacolboronate)carbazole: Boronic ester groups enable Suzuki coupling for optoelectronic polymers; planar carbazole core enhances charge transport . 3,6-Di(N-diphenylamino)-9-phenylcarbazole: Diphenylamino groups improve hole mobility (10⁻⁴ cm²/Vs), making it a superior hole-transport layer .
  • Comparison with 9-Ethylcarbazole :
    • Ethyl substitution reduces steric hindrance but lowers thermal stability compared to phenyl substitution .

Phosphorescence and Afterglow

  • This compound Derivatives : Exhibit ultralong phosphorescence (afterglow ~565 nm) due to triplet-state localization on carbazole moieties .
  • Sulfur-Oxidized Analogs (CBZ-SOn) : Phosphorescence intensity decreases with higher sulfur oxidation states, but all derivatives retain afterglow visibility .

Research Findings and Trends

OLEDs : PhCz-based emitters are nearing commercialization for displays, with EQE values exceeding 24% .

Sensors: this compound HOFs detect picric acid at sub-ppm levels, outperforming non-fluorescent carbazole analogs .

Batteries : CB’s capacity (210 mAh/g) surpasses most carbazole-based cathodes but requires optimization for cycle stability .

Table 1: Key Optoelectronic Properties

Property This compound 9-Benzylcarbazole DCB
Fluorescence λmax (nm) 420 450 390
Hole Mobility (cm²/Vs) 10⁻⁴ 10⁻⁵ 10⁻⁶
Thermal Stability (°C) >300 250 200

Table 2: Electrochemical Performance

Parameter CB (this compound) DCN DCB
Initial Capacity 210 mAh/g 185 mAh/g 160 mAh/g
Capacity Retention 80% (100 cycles) 70% (100 cycles) 65% (100 cycles)

Biological Activity

9-Phenylcarbazole (9-PC) is a compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological activity of 9-PC, summarizing key findings from recent studies, including antimicrobial, antitumor, neuroprotective, and other relevant biological effects.

Chemical Structure and Properties

This compound is a member of the carbazole family, characterized by its phenyl-substituted structure. Its chemical formula is C18H13NC_{18}H_{13}N, and it has been utilized in various applications, including organic electronics and materials science due to its favorable electronic properties .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 9-PC exhibit significant antimicrobial properties. For example, a series of N-substituted carbazoles, including those derived from 9-PC, were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The results indicated zones of inhibition ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL , highlighting the potential of these compounds as antimicrobial agents .

Antitumor Activity

9-PC has also shown promise in cancer research. In vitro studies have reported its antiproliferative effects against several human cancer cell lines, including ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145). Notably, certain derivatives exhibited IC50 values in the nanomolar range (46–75 nM), indicating potent antitumor activity . Additionally, compounds derived from 9-PC were found to inhibit topoisomerase II activity at significantly lower concentrations than standard chemotherapeutic agents like etoposide .

Neuroprotective Effects

The neuroprotective potential of 9-PC has been explored in models of neurodegenerative diseases. One study reported that a specific derivative, 2-phenyl-9-(p-tolyl)-9H-carbazole, displayed notable neuroprotective effects against glutamate-induced cell injury in neuronal cells at concentrations as low as 3 µM . This activity was attributed to its antioxidative properties, suggesting that 9-PC could be beneficial in treating conditions such as Alzheimer's disease .

Electron Transfer Dynamics

Research involving transient absorption spectroscopy has provided insights into the electron transfer dynamics of 9-PC. The electron transfer rate for photoexcited 9-PC was measured at kET=(5±1)×109M1s1k_{ET}=(5\pm 1)\times 10^9M^{-1}s^{-1} in dichloromethane (DCM), indicating efficient charge transfer processes that may contribute to its biological activities .

Case Studies and Research Findings

Study Biological Activity Findings
Sharma et al. (2015)AntimicrobialZones of inhibition: 11.1–24.0 mm against bacterial and fungal strains
Giraud et al. (2015)AntitumorIC50 values: 46–75 nM; inhibition of topoisomerase II
Saturnino et al. (2013)NeuroprotectiveNeuroprotection at 3 µM; antioxidative activity observed
Karon et al. (2021)Electron Transfer DynamicskET=(5±1)×109M1s1k_{ET}=(5\pm 1)\times 10^9M^{-1}s^{-1} in DCM

Chemical Reactions Analysis

Electrophilic Substitution Reactions

9-PC undergoes electrophilic substitution at the 3- and 6-positions due to their electron-rich nature.

Bromination

Bromination with N-bromosuccinimide (NBS) yields 3,6-dibromo-9-phenylcarbazole. Reaction conditions significantly influence yields:

SolventTemp. (°C)Time (h)Yield (%)Source
CCl₃2012100
DMF25579.04

In inert atmospheres, bromination proceeds quantitatively in CCl₃, while DMF-based reactions require longer times for moderate yields .

Formylation

Vilsmeier-Haack formylation introduces an aldehyde group at the 3-position using POCl₃/DMF:

POCl₃ (equiv)Temp. (°C)Time (h)Yield (%)Product
5907753-Aldehyde-9-PC
3.750 → RT12803,6-Diformyl-9-PC

The aldehyde derivatives serve as intermediates for cross-coupling reactions .

Oxidation and Dimerization

Electrochemical oxidation of 9-PC generates cation radicals that dimerize at the 3- and 6-positions. Cyclic voltammetry (CV) in acetonitrile shows:

CompoundE₁/₂ (V vs. SCE)Product
9-PC+1.38Dimer (3,6-linked)
3,6-Dibromo-9-PC+1.49No dimerization

Bromo substituents increase oxidation potentials and inhibit dimerization due to steric and electronic effects .

Polymerization

Anodic oxidation in mixed electrolytes (BF₃·Et₂O/H₂SO₄) produces conductive poly(this compound) films. Quantum calculations indicate polymerization occurs via C3–C6 coupling .

Suzuki-Miyaura Coupling

3,6-Dibromo-9-PC reacts with arylboronic acids under Pd catalysis:

Boronic AcidTemp. (°C)Yield (%)Product
Phenylboronic acid70713,6-Diphenyl-9-PC
4-(CF₃)phenylboronic acid70653,6-Bis(4-CF₃-phenyl)-9-PC

Sonogashira Coupling

3,6-Diiodo-9-PC couples with terminal alkynes to form ethynylene-linked dendrimers:

AlkyneCatalystYield (%)Application
TrimethylsilylacetylenePd(PPh₃)₄85Monodendrons for OLEDs

Electron Transfer (ET) Reactions

9-PC acts as an electron donor in photoinduced ET with acceptors like diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻):

SolventkET (M⁻¹s⁻¹)Mechanism
DCM(5 ± 1) × 10⁹Diffusion-limited S₁ → Ph₂I⁺
ACN(1.0 ± 0.3) × 10¹⁰Pre-complex formation

Sterically hindered acceptors (e.g., methyl-substituted Ph₂I⁺) reduce ET rates by 40% .

Functionalization at the N-Phenyl Group

Friedel-Crafts alkylation introduces substituents at the para-position of the N-phenyl group:

ReagentConditionsYield (%)Product
1,3,5-TriazineAlCl₃, RT, 24 h82D–A system for LEDs

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 9-phenylcarbazole-based polymers, and how do reaction conditions influence polymer properties?

  • Methodological Answer : this compound is commonly used in Friedel–Crafts polymerization to synthesize hyper-cross-linked polymers (HCPs). For example, HCPs synthesized with FeCl₃ as a catalyst in dichloroethane (DCE) at 80°C for 24 hours yield microporous structures with high CO₂ uptake (10.4 wt% at 273 K/1 bar). Key variables include catalyst concentration, solvent choice, and reaction time, which directly impact surface area (up to 769 m²/g) and pore size distribution .
  • Safety Note : Use flame-retardant protective clothing and inspect gloves before handling FeCl₃ or DCE to avoid skin contact .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas sorption analysis (e.g., BET) for porosity assessment, and thermogravimetric analysis (TGA) for thermal stability. For example, X-ray crystallography has been used to confirm the planar vs. twisted conformation of this compound derivatives, which affects electrochemical properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Containment : Sweep/vacuum spills and dispose in sealed containers to prevent environmental release .
  • PPE : Use chemically resistant gloves (e.g., nitrile), full-body suits, and respiratory protection in poorly ventilated areas. Inspect gloves for defects before use .
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the substitution pattern on this compound influence its electrochemical oxidation potential?

  • Methodological Answer : Substituents at the 3- or 6-position on the carbazole core significantly alter oxidation potentials due to steric/electronic effects. For instance, para-substituents on the phenyl group have minimal impact, but 3/6-position substituents (e.g., bromine or methyl groups) disrupt conjugation, raising oxidation potentials by 0.2–0.5 V. Quantum mechanical (QM) calculations and cyclic voltammetry are critical for validating these effects .

Q. What role does this compound play in designing high-efficiency organic light-emitting diodes (OLEDs)?

  • Methodological Answer : this compound derivatives serve as electron-donor units in bipolar host materials (e.g., CzDFDp and CzPDFDp) for green phosphorescent OLEDs. Their rigid, planar structures enhance hole-transport properties and thermal stability. Device performance is optimized by balancing donor-acceptor interactions and triplet energy levels (≥2.7 eV) to prevent exciton quenching .

Q. What are the challenges in reconciling contradictory data on CO₂ uptake performance in this compound-based polymers?

  • Methodological Answer : Discrepancies in CO₂ adsorption capacities (e.g., 10.4 wt% vs. lower values in other studies) often stem from differences in activation methods (e.g., supercritical CO₂ vs. vacuum heating) or pore-size distribution. Use controlled activation protocols and cross-validate with multiple characterization techniques (e.g., DFT pore analysis and gas sorption isotherms) .

Q. How can researchers leverage this compound in oxidative dimerization reactions for synthesizing novel aromatic amines?

  • Methodological Answer : WCl₃-mediated oxidative coupling of this compound yields dimeric carbazole derivatives (e.g., 5,2,2'-dicarbazole-1,1'-biphenyl) with 61% efficiency. Key factors include solvent polarity (prefer dichloromethane), stoichiometric control of WCl₃, and post-reaction purification via silica gel chromatography. NMR and X-ray crystallography confirm regioisomeric purity .

Q. Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound derivatives in organic solvents?

  • Methodological Answer : Solubility discrepancies arise from crystallinity differences (e.g., planar vs. twisted conformations) and substituent polarity. For example, this compound dissolves readily in THF but poorly in hexane due to π-π stacking interactions. Use Hansen solubility parameters (HSPs) and differential scanning calorimetry (DSC) to predict solubility trends .

Q. Experimental Design Considerations

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound-containing polymers?

  • Methodological Answer :

  • Standardization : Pre-dry monomers (e.g., this compound) at 60°C under vacuum to remove moisture.
  • Catalyst Control : Use fixed FeCl₃-to-monomer ratios (e.g., 1:1.2) and monitor reaction progress via FT-IR for consistent cross-linking .

Q. How can researchers optimize the trade-off between porosity and mechanical stability in this compound-based HCPs?

  • Methodological Answer : Introduce flexible linkers (e.g., alkyl chains) or co-polymerize with rigid monomers (e.g., benzene-1,3,5-tricarboxaldehyde) to enhance flexibility without sacrificing CO₂ selectivity. Characterize mechanical stability via nanoindentation and compare with gas adsorption data .

Properties

IUPAC Name

9-phenylcarbazole
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InChI

InChI=1S/C18H13N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
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Molecular Formula

C18H13N
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DSSTOX Substance ID

DTXSID50150928
Record name N-Phenylcarbazole
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Molecular Weight

243.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Phenylcarbazole
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CAS No.

1150-62-5
Record name 9-Phenylcarbazole
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Synthesis routes and methods I

Procedure details

Carbazole was mixed in an amount of 16.47 g (98.52 mmol) with 31.0 g (197.04 mmol) of bromobenzene, 10.44 g (98.52 mmol) of sodium carbonate, 0.4 g (8.0 mmol) of copper-(I) chloride, and 3.0 g (8.0 mmol) of tetraphenylphosphonium chloride. This mixture was reacted at 115-125° C. for 2 hours in a nitrogen stream. After the reaction, 50 mL of toluene and 100 mL of water were added and the resultant mixture was subjected to liquid separation. Thereafter, the organic layer was washed with water and dried with anhydrous sodium sulfate. After the drying agent was removed by filtration, 15.6 g of activated clay was added. The resultant mixture was stirred at 50-55° C. for 1 hour and the clay was removed by filtration. The toluene was concentrated under reduced pressure and 352 mL of methanol was added to the residue. The resultant solution was subjected to crystallization. Thus, the target compound (I-27) was obtained as white crude crystals in an amount of 22.7 g (yield, 94.8%). The target compound obtained had a melting point of 96-97° C. and a content as determined by HPLC of 99.8% (HPLC conditions: column, ODS-80TM; eluent, acetonitrile/water (V/V=65/35); buffer, triethylamine and acetic acid each in an amount of 0.1%; detection UV, 254 nm; flow rate, 1.0 mL/min)
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31 g
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10.44 g
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3 g
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copper-(I) chloride
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0.4 g
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catalyst
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

2.5 g of carbazole, 2 g of bromobenzene and 0.064 g of a palladium acetate catalyst were dissolved in 40 mL of toluene, and the resulting solution was heated to 60° C. Subsequently, a solution of 1.5 g of sodium butoxide and 0.385 g of tri-tert-butylphosphine dissolved in toluene was slowly added dropwise. The mixture was refluxed at a steady 100° C. After completion of the reaction, the reaction mixture was extracted with dichloromethane and distilled water, and the solvent was dried. The resulting solid was filtered and purified, yielding a 9-phenyl carbazole compound as an intermediate.
Quantity
2.5 g
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reactant
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2 g
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reactant
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0.064 g
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catalyst
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40 mL
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solvent
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1.5 g
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0.385 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of carbazole (0.34 g, 2.0 mmol) in xylene (4 ml) were added sodium tert-butoxide (0.23 g, 2.4 mmol), bromobenzene (0.23 ml, 2.2 mmol), palladium acetate (4.5 mg, 0.02 mmol) and 2,2-diphenyl-1-(di-tert-butylphosphino)-1-methylcyclopropane (14.1 mg, 0.04 mmol) obtained in Example 4 under a nitrogen atmosphere and the mixture was stirred for 3 hours at 120° C. The reaction mixture was cooled, washed with water, and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure, and the concentrate was purified by column chromatography to give N-phenylcarbazole (0.479 g, 98%, purity: >99%) as white crystal.
Quantity
0.34 g
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reactant
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0.23 g
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reactant
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0.23 mL
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reactant
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4 mL
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solvent
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4.5 mg
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catalyst
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14.1 mg
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catalyst
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Yield
98%

Synthesis routes and methods IV

Procedure details

Pd2(dba)3 (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) were mixed in 400 mL of xylene. The mixture was stirred under N2 for 20 min. 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) were then added in sequence, and the mixture was heated to reflux under N2 for 18 h. The xylene solution was decanted. The solvent was evaporated and residue was purified by vacuum distillation. 22.3 g (97% yield) of product was obtained after purification.
Quantity
20 g
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reactant
Reaction Step One
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28.2 g
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reactant
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3.16 g
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reactant
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24.8 g
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reactant
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400 mL
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1.095 g
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4.78 mL
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catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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9-Phenylcarbazole
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
9-Phenylcarbazole
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
9-Phenylcarbazole
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
9-Phenylcarbazole

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